6-[3-Amino-4-(benzylamino)phenyl]pyridazin-3(2H)-one 6-[3-Amino-4-(benzylamino)phenyl]pyridazin-3(2H)-one
Brand Name: Vulcanchem
CAS No.: 1160264-15-2
VCID: VC2551480
InChI: InChI=1S/C17H16N4O/c18-14-10-13(15-8-9-17(22)21-20-15)6-7-16(14)19-11-12-4-2-1-3-5-12/h1-10,19H,11,18H2,(H,21,22)
SMILES: C1=CC=C(C=C1)CNC2=C(C=C(C=C2)C3=NNC(=O)C=C3)N
Molecular Formula: C17H16N4O
Molecular Weight: 292.33 g/mol

6-[3-Amino-4-(benzylamino)phenyl]pyridazin-3(2H)-one

CAS No.: 1160264-15-2

Cat. No.: VC2551480

Molecular Formula: C17H16N4O

Molecular Weight: 292.33 g/mol

* For research use only. Not for human or veterinary use.

6-[3-Amino-4-(benzylamino)phenyl]pyridazin-3(2H)-one - 1160264-15-2

Specification

CAS No. 1160264-15-2
Molecular Formula C17H16N4O
Molecular Weight 292.33 g/mol
IUPAC Name 3-[3-amino-4-(benzylamino)phenyl]-1H-pyridazin-6-one
Standard InChI InChI=1S/C17H16N4O/c18-14-10-13(15-8-9-17(22)21-20-15)6-7-16(14)19-11-12-4-2-1-3-5-12/h1-10,19H,11,18H2,(H,21,22)
Standard InChI Key DXDNVHPKAPSAQQ-UHFFFAOYSA-N
SMILES C1=CC=C(C=C1)CNC2=C(C=C(C=C2)C3=NNC(=O)C=C3)N
Canonical SMILES C1=CC=C(C=C1)CNC2=C(C=C(C=C2)C3=NNC(=O)C=C3)N

Introduction

Chemical Properties and Identification

6-[3-Amino-4-(benzylamino)phenyl]pyridazin-3(2H)-one represents a significant compound in the pyridazinone family. It is characterized by a distinctive molecular structure that combines a pyridazinone core with strategically positioned functional groups that likely influence its chemical reactivity and biological activity profile.

Fundamental Chemical Data

The compound 6-[3-Amino-4-(benzylamino)phenyl]pyridazin-3(2H)-one is uniquely identified through several chemical parameters that establish its identity and properties. The fundamental chemical data for this compound is presented in Table 1.

Table 1: Chemical Identification and Properties of 6-[3-Amino-4-(benzylamino)phenyl]pyridazin-3(2H)-one

PropertyValue
CAS Number1160264-15-2
IUPAC Name3-[3-amino-4-(benzylamino)phenyl]-1H-pyridazin-6-one
Molecular FormulaC17H16N4O
Molecular Weight292.33 g/mol
PubChem Compound ID46779167

Structural Representation

The structural representation of the compound is characterized by specific notations that provide precise molecular information for computational and analytical purposes. These standardized representations facilitate the compound's identification and analysis across different chemical databases and research platforms.

Table 2: Structural Notation Data for 6-[3-Amino-4-(benzylamino)phenyl]pyridazin-3(2H)-one

Notation TypeRepresentation
Standard InChIInChI=1S/C17H16N4O/c18-14-10-13(15-8-9-17(22)21-20-15)6-7-16(14)19-11-12-4-2-1-3-5-12/h1-10,19H,11,18H2,(H,21,22)
Standard InChIKeyDXDNVHPKAPSAQQ-UHFFFAOYSA-N
SMILESC1=CC=C(C=C1)CNC2=C(C=C(C=C2)C3=NNC(=O)C=C3)N
Canonical SMILESC1=CC=C(C=C1)CNC2=C(C=C(C=C2)C3=NNC(=O)C=C3)N

Molecular Structure and Key Features

The molecular architecture of 6-[3-Amino-4-(benzylamino)phenyl]pyridazin-3(2H)-one features several distinct structural elements that collectively determine its physical, chemical, and potential biological properties.

Core Structural Elements

The compound consists of three primary structural components:

  • A pyridazinone core (pyridazin-3(2H)-one): This six-membered heterocyclic ring contains two adjacent nitrogen atoms at positions 1 and 2, with a carbonyl group at position 3. This core structure is common to the pyridazinone class of compounds, many of which demonstrate significant pharmacological activities .

  • A phenyl ring: This aromatic ring is attached at position 6 of the pyridazinone core and serves as a scaffold for the functional amino groups.

  • Functional groups: The phenyl ring bears two key substituents:

    • An amino group (-NH2) at position 3 of the phenyl ring

    • A benzylamino group (-NH-CH2-Ph) at position 4 of the phenyl ring

Structure-Based Properties

The structural features of 6-[3-Amino-4-(benzylamino)phenyl]pyridazin-3(2H)-one contribute to several key properties:

  • Hydrogen bonding capabilities: The presence of amino groups and the pyridazinone nitrogen atoms enables the molecule to form hydrogen bonds, potentially enhancing its interaction with biological targets.

  • Aromatic character: The presence of multiple aromatic rings contributes to the compound's stability and may facilitate π-π interactions with aromatic residues in protein binding sites.

  • Structural flexibility: The benzylamino group introduces a degree of conformational flexibility that may be significant for biological activity by allowing the molecule to adopt optimal conformations for receptor binding.

Comparative Analysis with Related Compounds

To better understand the potential properties of 6-[3-Amino-4-(benzylamino)phenyl]pyridazin-3(2H)-one, it is valuable to examine structurally related compounds for which more extensive research data is available.

Structural Comparison with Similar Pyridazinone Derivatives

A comparison between 6-[3-Amino-4-(benzylamino)phenyl]pyridazin-3(2H)-one and a structurally similar compound, 6-(3-amino-4-methylphenyl)pyridazin-3(2H)-one, highlights key differences and similarities that may influence their respective properties.

Table 3: Comparative Analysis of Structurally Related Pyridazinone Derivatives

Property6-[3-Amino-4-(benzylamino)phenyl]pyridazin-3(2H)-one6-(3-amino-4-methylphenyl)pyridazin-3(2H)-one
Molecular FormulaC17H16N4OC11H11N3O
Molecular Weight292.33 g/mol201.22 g/mol
CAS Number1160264-15-21030563-11-1
Position 4 SubstituentBenzylamino (-NH-CH2-Ph)Methyl (-CH3)
Structural DifferenceContains a larger, more flexible benzylamino group with additional hydrogen bonding capabilitiesContains a smaller, lipophilic methyl group without hydrogen bonding properties

The primary structural difference between these compounds is the nature of the substituent at position 4 of the phenyl ring. While 6-[3-Amino-4-(benzylamino)phenyl]pyridazin-3(2H)-one contains a benzylamino group, the related compound contains a methyl group. This difference likely affects their physicochemical properties, including solubility, lipophilicity, and potential receptor interactions.

Structure-Activity Relationships

Understanding the relationship between structural features and biological activities is essential for evaluating the potential applications of 6-[3-Amino-4-(benzylamino)phenyl]pyridazin-3(2H)-one and guiding future research efforts.

Key Structural Determinants of Activity

Research on pyridazinone derivatives has identified several structural elements that influence their biological activities:

  • The pyridazinone core: This heterocyclic structure is essential for many of the biological activities associated with this class of compounds, particularly cardiovascular effects .

  • Substitution pattern on the phenyl ring: The position and nature of substituents on the phenyl ring significantly impact activity. In particular, amino groups at positions 3 and 4 have been associated with specific biological effects in related compounds .

  • Nature of amino substituents: The introduction of "different substituted amino groups improved" the anti-platelet activities of certain pyridazinone derivatives . The benzylamino group in 6-[3-Amino-4-(benzylamino)phenyl]pyridazin-3(2H)-one may similarly influence its biological profile.

Research Applications and Future Perspectives

Current Research Status

The compound 6-[3-Amino-4-(benzylamino)phenyl]pyridazin-3(2H)-one appears to be primarily used for research purposes, as indicated by its listing in chemical catalogs. Its current applications likely include:

  • Use as a research tool in medicinal chemistry and drug discovery programs

  • Exploration of structure-activity relationships within the pyridazinone class

  • Development of synthetic methodologies for complex heterocyclic compounds

Challenges and Opportunities

The development of 6-[3-Amino-4-(benzylamino)phenyl]pyridazin-3(2H)-one as a potential therapeutic agent or research tool faces several challenges:

  • Limited published data specifically addressing its pharmacological profile

  • Potential synthetic challenges in producing the compound at scale

  • Need for comprehensive toxicological assessment

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